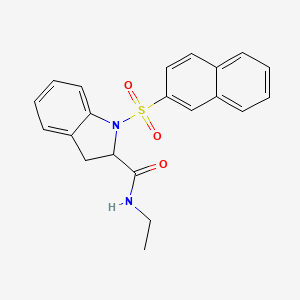

N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

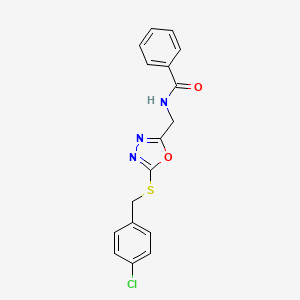

“N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as indolines . Indolines are compounds containing an indole or a derivative, where indole is a bicyclic compound made up of a benzene ring fused to a pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the indoline ring, the naphthalen-2-ylsulfonyl group, and the ethyl carboxamide group all contributing to its structure . The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . Some general properties of indolines might include a high degree of aromaticity, good thermal stability, and the ability to participate in hydrogen bonding .Applications De Recherche Scientifique

Synthesis and Reactivity

N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide is a compound that has garnered interest in synthetic organic chemistry for its potential as a building block in various chemical reactions. A study by Nemoto et al. (2016) explored the Me2AlCl-mediated carboxylation, ethoxycarbonylation, and carbamoylation of indoles, extending the method to afford ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides. This research highlighted the versatility of indole derivatives in synthesizing complex molecules, suggesting potential applications of N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide in the synthesis of pharmacologically relevant compounds (Nemoto et al., 2016).

Chemosensor Development

Another area of interest is the development of chemosensors for metal ions. Kawakami et al. (2002) synthesized N-ethyl-1-naphthalenecarboxamide as a reference compound for fluorescent chemosensors targeting metal ions, demonstrating significant changes in fluorescence spectra upon metal ion addition. This study underlines the potential of N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide derivatives in creating sensitive and selective sensors for environmental and biomedical applications (Kawakami et al., 2002).

Optoelectronic Devices

In the field of materials science, particularly in optoelectronics, the electron-deficient nature of compounds like N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide is exploited to create high-performance materials. For instance, Jia et al. (2018) developed water/alcohol-soluble conjugated polymers based on naphthalene diimide (NDI) derivatives for use in polymer solar cells. The study showcased how the structural modification of NDI derivatives can lead to materials with desirable optoelectronic properties, such as high electron mobility and stability, suggesting that N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide could be a valuable precursor for developing novel electronic materials (Jia et al., 2018).

Mécanisme D'action

Target of Action

N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide is an indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Mode of Action

The presence of the carboxamide moiety in N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide allows it to form hydrogen bonds with its targets . This interaction can inhibit the activity of these enzymes and proteins . The exact mode of interaction of these derivatives against specific enzymes such as HLGP, HIV-1, and renin enzyme is still under investigation .

Biochemical Pathways

N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide, as an indole derivative, can affect various biochemical pathways due to its ability to interact with a variety of enzymes and proteins . The affected pathways and their downstream effects can vary depending on the specific targets of the compound .

Result of Action

The molecular and cellular effects of N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide’s action depend on its specific targets and the biochemical pathways it affects . For example, if the compound targets an enzyme involved in a disease pathway, its inhibition could potentially lead to therapeutic effects .

Orientations Futures

Propriétés

IUPAC Name |

N-ethyl-1-naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-2-22-21(24)20-14-17-9-5-6-10-19(17)23(20)27(25,26)18-12-11-15-7-3-4-8-16(15)13-18/h3-13,20H,2,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBIHFJYUMBAHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]isoxazol-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2707096.png)

![1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2707098.png)

![(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one](/img/structure/B2707102.png)

![2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2707107.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine](/img/structure/B2707108.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2707112.png)

![1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)butan-1-one](/img/structure/B2707114.png)

![3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2707115.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2707116.png)